molecular formula C21H23ClN2O5S B3480492 Ethyl 4-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate

Ethyl 4-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate

Cat. No.: B3480492
M. Wt: 450.9 g/mol
InChI Key: DPYFUQJOFRKMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate is a structurally complex organic compound featuring:

  • A benzoate ester (ethyl 4-amidobenzoate) as the core scaffold.
  • A piperidine ring substituted at the 4-position with an amide group.
  • A 4-chlorobenzenesulfonyl group attached to the piperidine nitrogen.

Properties

IUPAC Name

ethyl 4-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c1-2-29-21(26)16-3-7-18(8-4-16)23-20(25)15-11-13-24(14-12-15)30(27,28)19-9-5-17(22)6-10-19/h3-10,15H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYFUQJOFRKMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Piperidine Derivatives

The compound’s piperidine core and sulfonyl/amide substitutions invite comparisons with structurally related derivatives (Table 1):

Compound Name Key Structural Differences Impact on Properties Reference
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Methylsulfonyl group instead of 4-chlorobenzenesulfonyl Reduced lipophilicity; altered receptor affinity due to smaller substituent
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Chloroethyl substituent instead of sulfonyl group Increased electrophilicity; potential for crosslinking or alkylation reactions
Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate Methoxybenzyl group instead of sulfonylamide Enhanced π-π stacking potential; differing metabolic stability
Ethyl 4-[1-(3-chlorobenzenesulfonyl)piperidine-4-amido]benzoate Chlorine at 3-position on benzene ring Altered steric and electronic effects; may influence target binding specificity

Key Observations :

  • Halogen positioning (e.g., 4-Cl vs. 3-Cl) significantly alters steric interactions and biological target engagement .

Functional Group Variations in Benzoate Esters

The benzoate ester scaffold is shared with other compounds, but substitutions modulate activity (Table 2):

Compound Name Key Functional Groups Unique Properties Reference
Ethyl 4-(4-cyanophenyl)benzoate Cyano group at para position High polarity; potential for hydrogen bonding and nitrile-mediated reactivity
Ethyl 4-(octylamino)benzoate Octylamino substituent Increased hydrophobicity; potential for lipid membrane interaction
Ethyl 4-[(2-bromoacetyl)amino]benzoate Bromoacetyl-amino group High electrophilicity; utility in protein alkylation or prodrug design
Ethyl 4-[allyl(methylsulfonyl)amino]benzoate Allyl and methylsulfonyl groups Dual reactivity (allyl for click chemistry; sulfonyl for stability)

Key Observations :

  • The amide linkage in the target compound provides hydrogen-bonding capacity, distinguishing it from esters with alkyl or cyano groups .
  • Unlike bromoacetyl or allyl derivatives, the target compound’s sulfonylamide group offers metabolic stability and resistance to hydrolysis .

Halogen-Substituted Analogues

Halogen positioning and type influence bioactivity (Table 3):

Compound Name Halogen Substituent Biological Implications Reference
Ethyl 4-[1-(4-bromobenzenesulfonyl)piperidine-4-amido]benzoate Bromine instead of chlorine Increased molecular weight; potential for enhanced halogen bonding
Ethyl 4-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate Fluorine instead of chlorine Higher electronegativity; altered pharmacokinetics (e.g., absorption)
Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate Nitro and chloro groups on benzoate Enhanced reactivity (e.g., nitro reduction potential); possible genotoxic effects

Key Observations :

  • Chlorine at the para position balances lipophilicity and electronic effects, whereas bromine increases steric bulk and fluorine enhances metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate
Reactant of Route 2
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Ethyl 4-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate

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